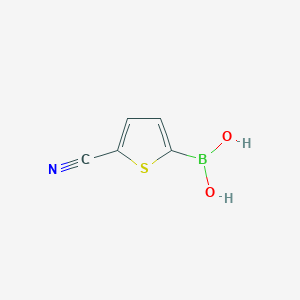

5-Cyanothiophene-2-boronic acid

Description

Properties

IUPAC Name |

(5-cyanothiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BNO2S/c7-3-4-1-2-5(10-4)6(8)9/h1-2,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEOMEPSYIIQIND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(S1)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400742 | |

| Record name | 5-Cyanothiophene-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305832-67-1 | |

| Record name | (5-Cyanothiophen-2-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=305832-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Cyanothiophene-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Cyanothiophene-2-boronic acid: A Comprehensive Technical Guide for Researchers

CAS Number: 305832-67-1

This technical guide provides an in-depth overview of 5-Cyanothiophene-2-boronic acid, a key building block for researchers, scientists, and professionals in drug development and materials science. This document details its chemical and physical properties, safety and handling guidelines, and its significant applications, particularly in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.

Core Properties and Specifications

This compound is a substituted thiophene derivative containing both a cyano and a boronic acid functional group. These features make it a versatile reagent in organic synthesis.

Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 305832-67-1 | [1][2] |

| Molecular Formula | C5H4BNO2S | [1][2] |

| Molecular Weight | 152.97 g/mol | [1] |

| Appearance | White to off-white or pink to beige solid/powder | [3] |

| Melting Point | 125-128 °C | [2] |

| Solubility | Insoluble in water. Soluble in some organic solvents like DMSO and THF. | [3] |

| Purity | Typically ≥97% | [2] |

Chemical Identifiers

| Identifier | Value | Reference(s) |

| IUPAC Name | (5-cyanothiophen-2-yl)boronic acid | [1] |

| InChI | 1S/C5H4BNO2S/c7-3-4-1-2-5(10-4)6(8)9/h1-2,8-9H | [1] |

| InChIKey | ZEOMEPSYIIQIND-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=C(SC(=C1)C#N)B(O)O | [1] |

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting.

GHS Hazard Information

| Hazard | Description |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Storage Recommendations

-

Handling: Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere. It is recommended to store it in a freezer at temperatures under -20°C. The compound may be air and light-sensitive.

Applications in Research and Development

The primary application of this compound lies in its utility as a building block in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4][5] This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are common motifs in pharmaceuticals and functional materials.[4]

The thiophene ring is a prevalent scaffold in many biologically active compounds, and the cyano group can serve as a versatile functional handle for further chemical transformations or as a key interaction point with biological targets. Boronic acids and their derivatives are recognized for their unique ability to form reversible covalent bonds, which has been exploited in the design of enzyme inhibitors and other therapeutic agents.[6][7] While specific antiviral or anticancer activities for compounds directly synthesized from this compound are not extensively documented in publicly available literature, the broader class of boronic acid-containing molecules has shown significant promise in these areas.[8][9]

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. This protocol is a general guideline and may require optimization for specific substrates.

Materials and Reagents

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4])

-

Base (e.g., potassium carbonate, potassium phosphate)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and stirring equipment

Procedure

-

Reaction Setup: In a clean, dry reaction flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes to remove oxygen.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%). Then, add the degassed solvent system via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (often between 80-100 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel.

Visualizing Synthetic Pathways and Workflows

The following diagrams illustrate the logical flow of utilizing this compound in synthetic chemistry.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Caption: Role of this compound in a drug discovery context.

References

- 1. This compound | C5H4BNO2S | CID 4198743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound | CAS 884507-57-5 | Chemical Properties, Safety, Uses & Supplier China [chemheterocycles.com]

- 4. benchchem.com [benchchem.com]

- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy 5-((Benzyloxycarbonylamino)methyl)thiophene-2-boronic acid | 1150114-33-2 [smolecule.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 5-Cyanothiophene-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 5-Cyanothiophene-2-boronic acid, a valuable building block in medicinal chemistry and materials science. The document details a robust synthetic protocol, thorough characterization methodologies, and presents all quantitative data in a clear, accessible format.

Introduction

This compound is a bifunctional organoboron compound incorporating a thiophene ring, a nitrile group, and a boronic acid moiety. This unique combination of functional groups makes it a versatile reagent in Suzuki-Miyaura cross-coupling reactions, enabling the introduction of the 5-cyanothiophen-2-yl group into a wide range of organic molecules. Its utility is particularly pronounced in the development of novel pharmaceuticals and organic electronic materials.

Synthesis of this compound

The most common and efficient synthetic route to this compound involves a lithiation-borylation sequence starting from 2-bromothiophene-5-carbonitrile. This method offers high yields and regioselectivity.

Synthesis of the Precursor: 2-Bromothiophene-5-carbonitrile

A necessary precursor for the synthesis is 2-bromothiophene-5-carbonitrile. While commercially available, it can also be synthesized from 2-bromothiophene.

Experimental Protocol: Synthesis of 2-Bromothiophene-5-carbonitrile

This protocol is based on a standard cyanation of an aryl bromide.

-

Materials: 2,5-dibromothiophene, Copper(I) cyanide, N,N-Dimethylformamide (DMF), Sodium cyanide (optional, as an additive).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,5-dibromothiophene (1.0 eq) and Copper(I) cyanide (1.1 eq).

-

Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M.

-

Heat the reaction mixture to reflux (typically around 150-160 °C) and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a solution of ferric chloride in aqueous hydrochloric acid to decompose the copper cyanide complex.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 2-bromothiophene-5-carbonitrile.

-

Synthesis of this compound via Lithiation-Borylation

This protocol outlines the conversion of 2-bromothiophene-5-carbonitrile to the target boronic acid.

Experimental Protocol: Synthesis of this compound

-

Materials: 2-Bromothiophene-5-carbonitrile, n-Butyllithium (n-BuLi) in hexanes, Triisopropyl borate, Tetrahydrofuran (THF, anhydrous), Diethyl ether (anhydrous), Hydrochloric acid (HCl), Sodium hydroxide (NaOH).

-

Procedure:

-

Lithiation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 2-bromothiophene-5-carbonitrile (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1 hour to ensure complete lithium-halogen exchange.

-

Borylation: To the resulting solution of 2-lithiothiophene-5-carbonitrile, add triisopropyl borate (1.2 eq) dropwise at -78 °C. After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2M aqueous HCl until the solution is acidic (pH ~1-2). Stir vigorously for 1-2 hours to hydrolyze the boronic ester.

-

Work-up and Purification:

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or an ether/hexane mixture) or by an acid-base extraction. For the latter, dissolve the crude product in an aqueous base (e.g., NaOH), wash with an organic solvent to remove non-acidic impurities, and then re-acidify the aqueous layer with HCl to precipitate the pure boronic acid. Filter the solid, wash with cold water, and dry under vacuum.

-

-

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physical Properties

| Property | Value |

| Molecular Formula | C₅H₄BNO₂S |

| Molecular Weight | 152.97 g/mol [1] |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 175-180 °C[2] |

| CAS Number | 305832-67-1[1] |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. The chemical shifts are influenced by the electron-withdrawing cyano and boronic acid groups. The proton adjacent to the boronic acid group (at position 3) would likely appear at a lower field than the proton adjacent to the cyano group (at position 4). A broad singlet corresponding to the acidic protons of the boronic acid group (-B(OH)₂) may also be observed, which is often exchangeable with D₂O.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum should display five distinct signals for the five carbon atoms in the molecule. The carbon atom attached to the boron (C2) will likely appear as a broad signal due to quadrupolar relaxation of the boron nucleus. The carbon of the nitrile group (C≡N) will have a characteristic chemical shift in the range of 115-125 ppm. The remaining three thiophene ring carbons will appear in the aromatic region.

-

¹¹B NMR (Boron-11 NMR): The ¹¹B NMR spectrum is a key diagnostic tool for boronic acids. A single, broad resonance is expected in the chemical shift range of δ 28-34 ppm, which is characteristic of a trigonal planar (sp² hybridized) boron atom in an aryl boronic acid.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.[1]

| Wavenumber (cm⁻¹) | Assignment |

| ~3300-3500 (broad) | O-H stretching of the boronic acid |

| ~2220-2240 | C≡N stretching of the nitrile group |

| ~1600-1450 | C=C stretching of the thiophene ring |

| ~1350-1400 | B-O stretching |

| ~1200 | C-B stretching |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion Peak (M⁺): m/z = 153.0056 (for the most abundant isotopes).

-

Fragmentation: Common fragmentation pathways may include the loss of water (H₂O) from the boronic acid moiety, and cleavage of the C-B bond. The presence of the thiophene ring and the nitrile group will also influence the fragmentation pattern.

Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental and logical workflows described in this guide.

Caption: Synthetic workflow for this compound.

Caption: Characterization workflow for this compound.

Safety Considerations

-

Organolithium Reagents: n-Butyllithium is a pyrophoric liquid and must be handled with extreme caution under an inert atmosphere. Use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.

-

Solvents: Anhydrous solvents like THF and diethyl ether are flammable. Work in a well-ventilated fume hood and avoid sources of ignition.

-

Acids and Bases: Handle concentrated acids and bases with care, using appropriate PPE.

-

Cyanides: Copper(I) cyanide is highly toxic. Handle in a fume hood and wear appropriate PPE. Quench any residual cyanide with an oxidizing agent like bleach before disposal.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The outlined procedures, based on established chemical principles, offer a reliable pathway for obtaining this valuable building block for applications in drug discovery and materials science. The comprehensive characterization data serves as a benchmark for ensuring the quality and identity of the synthesized compound.

References

Spectral Data and Application of 5-Cyanothiophene-2-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characteristics of 5-Cyanothiophene-2-boronic acid, a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Due to the limited availability of public experimental spectra, this guide presents expected spectral data based on the compound's structure and analysis of similar molecules. Furthermore, it outlines standardized experimental protocols for acquiring such data and illustrates a key synthetic application of this reagent.

Physicochemical Properties

This compound is a solid organic compound with the molecular formula C₅H₄BNO₂S.[1][2] It is also known by its IUPAC name, (5-cyanothiophen-2-yl)boronic acid.[1][2]

| Property | Value | Source |

| Molecular Formula | C₅H₄BNO₂S | [1][2] |

| Molecular Weight | 152.97 g/mol | [2] |

| Exact Mass | 153.0055797 Da | [2] |

| IUPAC Name | (5-cyanothiophen-2-yl)boronic acid | [1][2] |

| CAS Number | 305832-67-1 | [1][2] |

| Appearance | White to cream or yellow powder | [3] |

Spectral Data (Predicted & Expected)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are estimated based on the electron-withdrawing effects of the cyano and boronic acid groups on the thiophene ring.

¹H NMR (Proton NMR) Predicted Data

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.3 | s (broad) | 2H | B(OH)₂ |

| ~7.8 | d | 1H | Thiophene H4 |

| ~7.5 | d | 1H | Thiophene H3 |

¹³C NMR (Carbon NMR) Predicted Data

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C2 (attached to Boron) |

| ~140 | C5 (attached to Cyano group) |

| ~138 | C4 |

| ~128 | C3 |

| ~115 | -C≡N |

Infrared (IR) Spectroscopy

The expected IR absorption bands are based on the characteristic vibrational frequencies of the functional groups present in the molecule.[4][5] An ATR-IR spectrum is noted to be available from Bio-Rad Laboratories, Inc. under catalog number L18523.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Strong, Broad | O-H stretch (from B(OH)₂ and absorbed water) |

| ~3100 | Medium | Aromatic C-H stretch (thiophene ring) |

| 2230 - 2210 | Strong | C≡N stretch (nitrile) |

| 1600 - 1450 | Medium-Strong | Aromatic C=C stretch (thiophene ring) |

| ~1350 | Strong | B-O stretch |

| 1200 - 1000 | Medium | C-H in-plane bending |

| 850 - 800 | Medium | C-S stretch (thiophene ring) |

Mass Spectrometry (MS)

Mass spectrometry data would confirm the molecular weight of the compound. The primary ion observed would likely be the molecular ion or its protonated form in soft ionization techniques.

| m/z | Ion Type |

| 153.0056 | [M]⁺ (Molecular Ion for the most abundant isotopes) |

| 154.0134 | [M+H]⁺ (Protonated Molecule) |

Expected Fragmentation: In mass spectrometry, fragmentation of the molecular ion can provide structural information. For this compound, potential fragmentation pathways could involve the loss of water from the boronic acid group, or cleavage of the boronic acid or cyano groups from the thiophene ring.

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a solid organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation : Accurately weigh 5-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.

-

Transfer : Once fully dissolved, transfer the solution into a clean 5 mm NMR tube using a pipette. Ensure the liquid height is between 4.0 and 5.0 cm.

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

-

Tune the probe for the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

-

Background Spectrum : Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Record a background spectrum of the clean, empty crystal.

-

Sample Application : Place a small amount of the powdered sample directly onto the ATR crystal.

-

Pressure Application : Use the instrument's pressure arm to apply firm, even pressure to the sample, ensuring good contact with the crystal surface.

-

Data Acquisition : Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Cleaning : After measurement, retract the pressure arm, and carefully remove the sample. Clean the crystal surface thoroughly with a solvent-moistened wipe.

Electrospray Ionization-Mass Spectrometry (ESI-MS)

-

Sample Preparation : Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

-

Dilution : Dilute a small aliquot of the stock solution (e.g., 10 µL) into a larger volume (e.g., 1 mL) of a solvent compatible with ESI-MS (e.g., methanol or acetonitrile, often with 0.1% formic acid to aid protonation). The final concentration should be in the low µg/mL range.

-

Filtration : If any solid particles are present, filter the final solution through a syringe filter (e.g., 0.22 µm) to prevent clogging the instrument.

-

Data Acquisition :

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to achieve a stable ion signal.

-

Acquire the mass spectrum over a suitable m/z range.

-

Application in Synthesis: The Suzuki-Miyaura Coupling

This compound is an important reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate.

Below is a diagram illustrating the catalytic cycle of a Suzuki-Miyaura coupling reaction, a key application for this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide on 5-Cyanothiophene-2-boronic acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Cyanothiophene-2-boronic acid is a versatile building block in organic synthesis, particularly valued in the development of novel pharmaceuticals and functional materials. Its utility stems from the presence of both a boronic acid moiety, enabling palladium-catalyzed cross-coupling reactions, and a cyano group, which can be further functionalized or used to modulate the electronic properties of the molecule. This technical guide provides a comprehensive overview of the structural characteristics, synthetic and crystallization methodologies, and key applications of this compound, with a focus on its role in drug discovery and development.

Introduction

Thiophene-containing compounds are a prominent class of heterocycles in medicinal chemistry and materials science due to their unique electronic properties and ability to mimic phenyl rings in biological systems. The introduction of a boronic acid group at the 2-position and a cyano group at the 5-position of the thiophene ring creates a highly functionalized and reactive molecule. This compound serves as a key intermediate in the synthesis of complex organic molecules, most notably through the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, allowing for the construction of biaryl and heteroaryl-aryl scaffolds that are common motifs in many drug candidates.[1][2][3] The continued interest in boronic acids in drug discovery is evidenced by the growing number of FDA-approved drugs containing this moiety.[4][5][6]

Structural Elucidation

As of the date of this publication, the specific single-crystal X-ray diffraction data for this compound is not publicly available. However, the crystal structure of the parent compound, 2-thiopheneboronic acid, provides valuable insights into the likely solid-state arrangement. Boronic acids are known to form various structures, including dimers and trimers, through intermolecular hydrogen bonding between the boronic acid groups.

Crystallographic Data of a Related Compound: 2-Thiopheneboronic Acid

To provide a reference for the expected structural characteristics, the crystallographic data for 2-thiopheneboronic acid is summarized in the table below. It is anticipated that the crystal packing of this compound will be influenced by the additional cyano group, potentially leading to different intermolecular interactions.

| Parameter | 2-Thiopheneboronic Acid |

| Chemical Formula | C₄H₅BO₂S |

| Formula Weight | 127.96 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.891(2) |

| b (Å) | 10.453(4) |

| c (Å) | 9.837(4) |

| α (°) | 90 |

| β (°) | 101.45(3) |

| γ (°) | 90 |

| Volume (ų) | 593.5(4) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.432 |

Note: This data is for the related compound 2-thiopheneboronic acid and is intended for illustrative purposes.

Experimental Protocols

General Synthesis of this compound

The synthesis of this compound typically involves the lithiation of a suitable thiophene precursor followed by reaction with a trialkyl borate and subsequent hydrolysis. A representative synthetic route is outlined below:

Materials:

-

2-Cyanothiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 2-cyanothiophene in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

n-Butyllithium (1.1 equivalents) is added dropwise to the solution, and the mixture is stirred at -78 °C for 1 hour.

-

Triisopropyl borate (1.2 equivalents) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of aqueous HCl (e.g., 2 M) and stirred for 1 hour.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization.

General Protocol for Crystallization of Arylboronic Acids

Obtaining high-quality crystals suitable for X-ray diffraction requires careful control of the crystallization conditions. The following is a general procedure that can be adapted for this compound.[7][8]

Materials:

-

Crude this compound

-

A suitable solvent or solvent system (e.g., water, ethanol, toluene, or a mixture thereof)

Procedure:

-

Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Small-scale solubility tests with various solvents should be performed.

-

Dissolution: The crude boronic acid is dissolved in a minimal amount of the chosen hot solvent in an Erlenmeyer flask. The solution should be heated to just below the boiling point of the solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, the hot solution should be filtered through a pre-heated funnel with fluted filter paper into a clean, warm flask.

-

Cooling: The hot, saturated solution is allowed to cool slowly to room temperature. Slow cooling promotes the formation of larger, more well-defined crystals. The flask should be covered and left undisturbed.

-

Inducing Crystallization (if necessary): If crystals do not form upon cooling, crystallization can be induced by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.

-

Further Cooling: Once crystals have started to form, the flask can be placed in an ice bath to maximize the yield.

-

Isolation: The crystals are collected by vacuum filtration using a Büchner funnel.

-

Washing: The collected crystals are washed with a small amount of the cold crystallization solvent to remove any remaining impurities.

-

Drying: The purified crystals are dried under vacuum to remove any residual solvent.

Applications in Drug Discovery and Development

This compound is a valuable reagent in medicinal chemistry, primarily for its application in the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This reaction facilitates the synthesis of a wide array of biaryl and heteroaryl-aryl compounds, which are prevalent structures in many biologically active molecules.

Suzuki-Miyaura Cross-Coupling Workflow

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction involving this compound.

This workflow highlights the key steps in utilizing this compound to synthesize more complex molecules for screening in drug discovery programs. The versatility of the Suzuki-Miyaura reaction allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.

Conclusion

This compound is a pivotal building block for researchers and scientists in the field of organic synthesis and drug development. While specific crystallographic data for this compound remains to be published, its structural properties can be inferred from related thiophene boronic acids. The synthetic and crystallization protocols provided in this guide offer a practical framework for its preparation and purification. The primary utility of this compound in Suzuki-Miyaura cross-coupling reactions underscores its importance in the construction of novel molecular architectures with potential therapeutic applications. Further exploration of this and related boronic acids is expected to continue to fuel innovation in medicinal chemistry and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. science.uct.ac.za [science.uct.ac.za]

- 8. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Electrochemical Properties of 5-Cyanothiophene-2-boronic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyanothiophene-2-boronic acid and its derivatives are emerging as compounds of significant interest in medicinal chemistry and materials science. The presence of the electron-withdrawing cyano group and the versatile boronic acid moiety on the thiophene ring imparts unique electronic and reactive properties. Understanding the electrochemical behavior of these molecules is crucial for their application in areas such as biosensors, organic electronics, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the expected electrochemical properties of this compound derivatives, detailed experimental protocols for their characterization, and a theoretical framework for interpreting the results.

While direct experimental data on the electrochemical properties of this compound is not extensively available in the current body of scientific literature, this guide synthesizes information from related thiophene and boronic acid derivatives to provide a robust predictive framework.

Predicted Electrochemical Properties

The electrochemical behavior of this compound is primarily dictated by the electronic interplay between the thiophene ring, the strongly electron-withdrawing cyano (-CN) group, and the boronic acid [-B(OH)₂] group.

The thiophene ring is an aromatic heterocycle that can be electrochemically oxidized. The presence of a strong electron-withdrawing group like the cyano group at the 5-position is expected to significantly increase the oxidation potential of the thiophene ring, making it more difficult to oxidize compared to unsubstituted thiophene. This is due to the decreased electron density on the thiophene ring.

The boronic acid group can also influence the electrochemistry. It is a Lewis acid and can interact with Lewis bases. In aqueous solutions, the boronic acid exists in equilibrium with its anionic tetrahedral boronate form. This equilibrium is pH-dependent and can affect the overall electronic properties of the molecule and, consequently, its redox potentials.

Below is a table summarizing the expected electrochemical properties based on theoretical considerations.

| Property | Expected Value/Behavior | Rationale |

| Oxidation Potential (Epa) | High positive potential | The electron-withdrawing cyano group significantly reduces the electron density of the thiophene ring, making its oxidation more difficult and requiring a higher applied potential. |

| Reduction Potential (Epc) | Potentially observable at negative potentials | The cyano group is reducible, and its reduction may be observed. The thiophene ring itself is generally difficult to reduce, but the presence of the electron-withdrawing group may facilitate this process. |

| Electrochemical Reversibility | Likely irreversible or quasi-reversible | The initial oxidation of the thiophene ring often leads to the formation of a radical cation that can undergo subsequent chemical reactions, such as polymerization or decomposition, leading to irreversibility. The reduction of the cyano group can also be an irreversible process. |

| Effect of pH | Oxidation and reduction potentials are likely to be pH-dependent | The boronic acid group's protonation state is pH-dependent. Changes in pH will alter the equilibrium between the neutral boronic acid and the anionic boronate, which will, in turn, affect the electronic properties of the molecule and its interaction with the electrode surface. Protons may also be involved in the redox reactions, particularly if water is present as a solvent or impurity. |

| Electron Transfer Kinetics | Expected to be slow | The complexity of the molecule and the potential for coupled chemical reactions suggest that the electron transfer process may not be rapid. This would be reflected in a large peak-to-peak separation (ΔEp) in cyclic voltammetry experiments. |

Experimental Protocols

To experimentally determine the electrochemical properties of this compound derivatives, cyclic voltammetry (CV) is the most common and informative technique.

Protocol for Cyclic Voltammetry Analysis

1. Materials and Reagents:

-

This compound derivative (analyte)

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane, or dimethylformamide)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆)

-

Ferrocene (as an internal standard)

-

High-purity nitrogen or argon gas

-

Polishing materials for the working electrode (e.g., alumina slurries)

2. Electrochemical Setup:

-

A potentiostat/galvanostat system.

-

A three-electrode cell consisting of:

-

Working Electrode: Glassy carbon electrode (GCE), platinum (Pt), or gold (Au) disk electrode.

-

Reference Electrode: Saturated calomel electrode (SCE) or silver/silver chloride (Ag/AgCl) electrode. A non-aqueous reference electrode (e.g., Ag/Ag⁺) is preferred for organic solvents.

-

Counter (Auxiliary) Electrode: Platinum wire or graphite rod.

-

3. Experimental Procedure:

-

Electrode Preparation:

-

Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

-

Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.

-

Dry the electrode completely.

-

-

Solution Preparation:

-

Prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAPF₆) in the chosen anhydrous solvent.

-

Prepare a stock solution of the this compound derivative in the electrolyte solution at a known concentration (typically 1-5 mM).

-

-

Electrochemical Measurement:

-

Assemble the three-electrode cell with the electrolyte solution.

-

Deoxygenate the solution by bubbling with high-purity nitrogen or argon for at least 15-20 minutes. Maintain a blanket of the inert gas over the solution during the experiment.

-

Record a background CV of the electrolyte solution to ensure there are no interfering redox peaks in the potential window of interest.

-

Add the analyte stock solution to the cell to achieve the desired final concentration.

-

Record the cyclic voltammogram by scanning the potential from an initial value where no reaction occurs to a final potential and then back to the initial potential. The scan rate can be varied (e.g., from 20 to 500 mV/s) to investigate the kinetics of the electrode processes.

-

After the measurement, add a small amount of ferrocene to the solution and record its CV. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple can be used as an internal potential reference.

-

4. Data Analysis:

-

From the cyclic voltammogram, determine the anodic peak potential (Epa), cathodic peak potential (Epc), anodic peak current (Ipa), and cathodic peak current (Ipc).

-

Calculate the formal potential (E°') as the average of Epa and Epc for reversible or quasi-reversible processes.

-

Determine the peak-to-peak separation (ΔEp = Epa - Epc) to assess the reversibility of the redox process. For a one-electron reversible process, ΔEp is theoretically 59 mV at 25 °C.

-

Analyze the relationship between the peak current and the square root of the scan rate (ν¹/²) to determine if the process is diffusion-controlled.

Visualizations

Logical Workflow for Electrochemical Characterization

Signaling Pathway for a Hypothetical Biosensor Application

This diagram illustrates a hypothetical signaling pathway where a this compound derivative acts as a recognition element for a cis-diol containing analyte (e.g., a sugar or a glycoprotein).

Conclusion

While direct experimental data on the electrochemical properties of this compound derivatives remains to be fully explored and published, a strong theoretical framework suggests a rich and complex electrochemical behavior. The presence of the electron-withdrawing cyano group is anticipated to render the thiophene ring more resistant to oxidation, while the boronic acid moiety introduces pH-dependent effects and opportunities for molecular recognition. The experimental protocols and predictive models provided in this guide offer a solid foundation for researchers to undertake the electrochemical characterization of this promising class of compounds and unlock their potential in various scientific and technological fields. Further research is warranted to experimentally validate these predictions and to fully elucidate the structure-property relationships governing the electrochemistry of these versatile molecules.

A Theoretical and Practical Guide to the Reactivity of 5-Cyanothiophene-2-boronic acid

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth analysis of the theoretical and practical aspects of the reactivity of 5-Cyanothiophene-2-boronic acid. It serves as a technical guide for professionals engaged in organic synthesis and medicinal chemistry, offering insights into the compound's electronic properties, reaction mechanisms, and experimental applications.

Introduction

This compound is a bifunctional organoboron compound that has garnered significant interest as a versatile building block in modern organic synthesis. Its structure, featuring an electron-rich thiophene ring functionalized with both an electron-withdrawing cyano group and a synthetically valuable boronic acid moiety, imparts a unique reactivity profile. This makes it a crucial intermediate in the synthesis of complex heterocyclic compounds, particularly in the development of novel pharmaceutical agents and organic materials.[1][2] Boronic acids are renowned for their stability, low toxicity, and diverse reactivity, most notably in palladium-catalyzed cross-coupling reactions.[2][3][4] Understanding the theoretical underpinnings of this compound's reactivity is paramount for optimizing existing synthetic routes and designing new molecular entities.

Physicochemical and Safety Data

A summary of the key quantitative and safety information for this compound is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 305832-67-1 | [5][6] |

| Molecular Formula | C₅H₄BNO₂S | [5][7] |

| Molecular Weight | 152.97 g/mol | [5][7][8] |

| Melting Point | 125-128 °C | [6] |

| Appearance | White to off-white solid | [9] |

| Purity | ≥97% | [6][10] |

| Solubility | Soluble in organic solvents like DMSO, THF | [9] |

| InChI Key | ZEOMEPSYIIQIND-UHFFFAOYSA-N | [5][6][10] |

Table 2: Hazard and Safety Information

| Hazard Statement | GHS Classification | Precautionary Measures |

| Harmful if swallowed, in contact with skin, or if inhaled | Acute Toxicity, Oral (Category 4), Dermal (Category 4), Inhalation (Category 4) | Wash hands thoroughly after handling. Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area.[11][12] |

| Causes skin and serious eye irritation | Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2) | Avoid breathing dust. If in eyes, rinse cautiously with water for several minutes.[11][12] |

| May cause respiratory irritation | Specific target organ toxicity (single exposure) (Category 3) | Avoid breathing dust. Store in a well-ventilated place. Keep container tightly closed.[11][12] |

| Stability | Air and light sensitive. | Store in a dark, inert atmosphere, preferably in a freezer under -20°C.[8][11] |

| Incompatible Materials | Acids, Strong oxidizing agents. | Keep away from incompatible substances to maintain chemical integrity.[9][11] |

Theoretical Reactivity Analysis

The reactivity of this compound is governed by the interplay of its three key components: the thiophene ring, the cyano group (-CN), and the boronic acid group (-B(OH)₂).

-

Electronic Structure: The thiophene ring is an aromatic, electron-rich heterocycle. However, the presence of the strongly electron-withdrawing cyano and boronic acid groups significantly modulates its electron density. The cyano group at position 5 and the boronic acid at position 2 create a "push-pull" electronic environment, polarizing the molecule and influencing the regioselectivity of further reactions.

-

Computational Insights (DFT): While specific theoretical studies on this exact molecule are not prevalent in the provided literature, computational methods like Density Functional Theory (DFT) are powerful tools for predicting reactivity. Such studies on similar thiophene derivatives have been used to analyze structural and electronic properties.[13] A DFT analysis of this compound would typically involve:

-

Frontier Molecular Orbitals (FMO): Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap (ΔE = ELUMO – EHOMO) is a key indicator of chemical reactivity. A smaller gap generally implies higher reactivity.

-

Electrostatic Potential (ESP) Map: Visualization of electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for electrophilic or nucleophilic attack.

-

Reaction Pathway Modeling: Simulating the energy profiles of potential reactions, such as the steps in a Suzuki-Miyaura coupling, to understand transition states and activation energies.

-

Key Reactions and Mechanisms

The most significant reaction involving this compound is the Suzuki-Miyaura cross-coupling, a cornerstone of modern C-C bond formation.[14][15][16][17]

The Suzuki-Miyaura Cross-Coupling Reaction

This palladium-catalyzed reaction couples the thiophene moiety with various organic halides or pseudohalides (R-X). The boronic acid is first converted to a more nucleophilic boronate species by a base, which then participates in the catalytic cycle.[17]

The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (R-X), forming a Pd(II) complex.

-

Transmetalation: The organic group from the activated boronate species is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following section details a generalized experimental protocol for a Suzuki-Miyaura coupling reaction using this compound. This protocol is a composite based on standard procedures found in the literature.[14][15][16]

General Protocol for Suzuki-Miyaura Coupling

Materials:

-

This compound (1.1 eq)

-

Aryl halide (e.g., Aryl bromide) (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄) (2.0 eq)

-

Solvent system (e.g., 1,4-dioxane/H₂O 4:1, or Toluene)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried reaction flask equipped with a magnetic stirrer and condenser, add the aryl halide (1.0 eq), this compound (1.1 eq), the base (2.0 eq), and the palladium catalyst (2-5 mol%).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

-

Solvent Addition: Under the inert atmosphere, add the degassed solvent system via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (e.g., 12 hours).

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.

-

Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure coupled product.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[16]

Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

This compound is a highly valuable reagent in synthetic chemistry, primarily due to its utility in forming carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction. Its unique electronic structure, characterized by the opposing effects of the cyano and boronic acid groups on the thiophene ring, dictates its reactivity. A thorough understanding of both the theoretical principles and the practical experimental conditions is essential for researchers aiming to leverage this compound in the synthesis of complex, biologically active molecules and advanced organic materials. The protocols and data presented in this guide serve as a foundational resource for the effective application of this compound in a research and development setting.

References

- 1. Synthesis of 5-Acyl-2-Amino-3-Cyanothiophenes: Chemistry and Fluorescent Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C5H4BNO2S | CID 4198743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 8. 305832-67-1|(5-Cyanothiophen-2-yl)boronic acid|BLD Pharm [bldpharm.com]

- 9. This compound | CAS 884507-57-5 | Chemical Properties, Safety, Uses & Supplier China [chemheterocycles.com]

- 10. (5-Cyanothiophen-2-yl)boronic acid | 305832-67-1 [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.ca [fishersci.ca]

- 13. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. Yoneda Labs [yonedalabs.com]

Photophysical Properties of Push-Pull Chromophores Derived from 5-Cyanothiophene-2-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide explores the photophysical properties of compounds synthesized from 5-Cyanothiophene-2-boronic acid. This versatile building block is of significant interest in the development of novel fluorescent probes and photophysically active materials. Its inherent electron-withdrawing cyano group and the reactive boronic acid moiety make it an ideal precursor for creating donor-π-acceptor (D-π-A) or "push-pull" chromophores. These systems are renowned for their sensitive photophysical responses to their environment, making them valuable tools in bioimaging, sensing, and materials science.

While specific, detailed photophysical data for a wide range of compounds directly derived from this compound is not extensively documented in publicly available literature, this guide provides a comprehensive framework based on the well-established principles of thiophene-based chromophores. We will outline the general synthetic strategies, present illustrative photophysical data, detail the standard experimental protocols for characterization, and provide visual workflows to guide researchers in this field.

Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

A primary and highly effective method for synthesizing derivatives from this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the thiophene ring and an aryl or heteroaryl halide. By selecting an electron-donating coupling partner, a classic push-pull system can be constructed, with the cyanothiophene unit acting as the electron acceptor.

Photophysical Data Presentation

The photophysical properties of a newly synthesized compound are typically characterized by its absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime. Below is an illustrative table summarizing hypothetical data for a representative push-pull chromophore derived from this compound.

Table 1: Illustrative Photophysical Properties of a Hypothetical 5-Aryl-2-cyanothiophene Derivative

| Compound ID | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Lifetime (τ) (ns) |

| Cpd-1 | Toluene | 410 | 515 | 105 | 0.65 | 2.8 |

| Cpd-1 | THF | 425 | 535 | 110 | 0.52 | 2.5 |

| Cpd-1 | Acetonitrile | 440 | 560 | 120 | 0.30 | 2.1 |

| Cpd-1 | Methanol | 455 | 585 | 130 | 0.15 | 1.8 |

Note: The data presented in this table is hypothetical and serves to illustrate the expected solvatochromic effects and data presentation format. Actual values will vary depending on the specific chemical structure of the donor moiety and the solvent environment.

Experimental Protocols

General Synthesis of a 5-Aryl-2-cyanothiophene Derivative

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired aryl halide (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, for example, potassium carbonate (2.0 eq.).

-

Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. Then, a degassed solvent system, such as a mixture of toluene and water (4:1), is added via syringe.

-

Reaction Execution: The reaction mixture is heated to a specified temperature (e.g., 90 °C) and stirred vigorously for a predetermined time (e.g., 12-24 hours) until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

Work-up and Purification: Upon cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 5-aryl-2-cyanothiophene derivative.

Photophysical Measurements

-

UV-Vis Absorption Spectroscopy:

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Procedure: A dilute solution of the compound (typically 1-10 µM) in the solvent of interest is prepared in a 1 cm path length quartz cuvette. The absorption spectrum is recorded over a relevant wavelength range (e.g., 250-700 nm) against a solvent blank. The wavelength of maximum absorption (λ_abs) is determined.

-

-

Fluorescence Spectroscopy:

-

Instrumentation: A spectrofluorometer.

-

Procedure: The same solution used for the absorption measurement is excited at or near its λ_abs. The emission spectrum is recorded, scanning to longer wavelengths. The wavelength of maximum emission (λ_em) is identified.

-

-

Fluorescence Quantum Yield (Φ_F) Determination:

-

Method: The relative method using a well-characterized fluorescence standard is commonly employed.

-

Procedure:

-

A standard fluorophore with a known quantum yield and absorption/emission in a similar spectral region is chosen (e.g., quinine sulfate in 0.1 M H₂SO₄ or rhodamine 6G in ethanol).

-

A series of solutions of both the sample and the standard are prepared with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.

-

The absorption and fluorescence spectra of all solutions are recorded under identical instrumental conditions.

-

The integrated fluorescence intensity is plotted against the absorbance for both the sample and the standard. The slopes of the resulting linear fits are obtained.

-

The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample² / n_std²) where Φ_std is the quantum yield of the standard, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.

-

-

-

Fluorescence Lifetime (τ) Measurement:

-

Instrumentation: Time-Correlated Single Photon Counting (TCSPC) system.

-

Procedure: The sample solution is excited with a pulsed light source (e.g., a picosecond laser diode) at a wavelength close to its λ_abs. The fluorescence decay profile is recorded. The decay curve is then fitted to a single or multi-exponential decay model to determine the fluorescence lifetime(s).

-

Conclusion

This compound serves as a valuable and versatile starting material for the construction of novel push-pull chromophores with tunable photophysical properties. Through straightforward synthetic methodologies like the Suzuki-Miyaura cross-coupling, a diverse library of fluorescent compounds can be accessed. While detailed photophysical data for specific derivatives are not yet widely reported, the established principles governing thiophene-based D-π-A systems, combined with the standardized experimental protocols outlined in this guide, provide a robust framework for the design, synthesis, and characterization of new functional dyes for a wide array of applications in research and development.

5-Cyanothiophene-2-boronic acid: A Technical Guide to Commercial Availability, Purity, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Cyanothiophene-2-boronic acid, a key building block in modern organic synthesis and drug discovery. The document details its commercial availability, typical purity specifications, and relevant experimental methodologies for its synthesis and analysis. A significant focus is placed on its application in palladium-catalyzed cross-coupling reactions, a cornerstone of pharmaceutical development.

Commercial Availability

This compound is readily available from a variety of chemical suppliers catering to the research and pharmaceutical industries. These suppliers offer the compound in various quantities with specified purity levels. Below is a summary of key information from several commercial sources.

Table 1: Commercial Supplier Information for this compound

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity |

| INDOFINE Chemical Company[1] | 305832-67-1 | C₅H₄BNO₂S | 152.97 | 98% |

| Thermo Scientific Chemicals[2] | 305832-67-1 | C₅H₄BNO₂S | 152.97 | 98% |

| Sigma-Aldrich | 305832-67-1 | C₅H₄BNO₂S | 152.97 | 97% |

| BLD Pharm[3] | 305832-67-1 | C₅H₄BNO₂S | 152.97 | Not Specified |

| Boron Molecular | 676501-85-2 (Pinacol Ester) | C₁₁H₁₄BNO₂S | Not Applicable | >95% |

Purity and Quality Control

The purity of this compound is critical for its successful application in synthesis, particularly in sensitive catalytic reactions. Commercially available batches typically exhibit a purity of 97% or higher.[1][2] The pinacol ester derivative is also commercially available.[4]

Table 2: Physical and Chemical Properties

| Property | Value |

| IUPAC Name | (5-cyanothiophen-2-yl)boronic acid[5] |

| Appearance | White to off-white solid |

| Storage Conditions | Store in a cool, dry, dark place, under an inert atmosphere, preferably in a freezer at -20°C[3] |

| Solubility | Soluble in organic solvents such as DMSO and THF |

Analytical Methods for Purity Determination

A variety of analytical techniques are employed to assess the purity of boronic acids and their derivatives. These methods are crucial for quality control and for ensuring the reproducibility of synthetic protocols.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to confirm the chemical structure and identify any organic impurities.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of the compound by separating it from non-volatile impurities.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive technique is used for the simultaneous quantification of the target compound and any potential impurities, including genotoxic ones, at very low levels (pg/mL).[6][7] It often utilizes multiple reaction monitoring (MRM) in negative ion mode for accurate quantification.[6]

Experimental Protocols

While a specific synthesis protocol for this compound from a starting material like 2-bromothiophene-5-carbonitrile is not detailed in the provided results, a general and widely used method for the synthesis of aryl boronic acids involves the reaction of an organometallic intermediate with a borate ester.[8]

General Synthesis of an Aryl Boronic Acid via Grignard Reaction

This protocol describes a general method for preparing an aryl boronic acid from the corresponding aryl bromide.

-

Formation of the Grignard Reagent:

-

Flame-dry a three-necked round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., argon).

-

Add magnesium turnings to the flask.

-

Dissolve the starting aryl bromide (e.g., 2-bromo-5-cyanothiophene) in an anhydrous ether like THF.

-

Add a small amount of the aryl bromide solution to the magnesium turnings to initiate the reaction. A crystal of iodine can be used as an initiator.

-

Once the reaction starts, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, continue stirring the mixture until the magnesium is consumed.

-

-

Borylation:

-

In a separate flame-dried flask, dissolve trimethyl borate in anhydrous THF and cool the solution to -78°C.

-

Transfer the prepared Grignard reagent to the trimethyl borate solution via a cannula.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

-

Hydrolysis and Work-up:

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude boronic acid can be purified by recrystallization.

-

General Protocol for Purity Analysis by LC-MS/MS

This protocol is based on methods developed for the trace analysis of boronic acids.[6][7]

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol) to create a stock solution.

-

Prepare a series of calibration standards by diluting the stock solution with a mixture of methanol and water.

-

-

LC-MS/MS Conditions:

-

Chromatographic Column: A C18 reverse-phase column is typically used.[7]

-

Mobile Phase: A gradient elution using water with a modifier (e.g., 0.1% ammonia) as mobile phase A and acetonitrile as mobile phase B is common.[7]

-

Ionization: Electrospray ionization (ESI) in negative ion mode is effective for boronic acids.[7]

-

Detection: Use a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity.

-

Application in Suzuki-Miyaura Cross-Coupling

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction.[9][10] This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, particularly for creating biaryl structures that are prevalent in many pharmaceutical compounds.[10][11] The reaction's tolerance of a wide range of functional groups makes it exceptionally valuable in drug development.[10]

The general workflow for a Suzuki-Miyaura coupling reaction is depicted below.

Figure 1. Generalized workflow of the Suzuki-Miyaura cross-coupling reaction.

The diagram illustrates the key steps in the catalytic cycle: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the boronic acid (activated by the base), and reductive elimination to yield the final coupled product and regenerate the palladium(0) catalyst.

References

- 1. This compound | 305832-67-1 | INDOFINE Chemical Company [indofinechemical.com]

- 2. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 305832-67-1|(5-Cyanothiophen-2-yl)boronic acid|BLD Pharm [bldpharm.com]

- 4. boronmolecular.com [boronmolecular.com]

- 5. This compound | C5H4BNO2S | CID 4198743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sciex.com [sciex.com]

- 7. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]

A Comprehensive Technical Guide to the Safe Handling and Storage of 5-Cyanothiophene-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safe handling and storage procedures for 5-Cyanothiophene-2-boronic acid, a key reagent in various synthetic applications. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Compound Identification and Properties

This compound is an organoboron compound essential for various cross-coupling reactions in organic synthesis.[1] Its reactivity and stability are influenced by its physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C5H4BNO2S | [2] |

| Molecular Weight | 152.97 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | Approximately 130 - 135°C | [3] |

| Solubility | Soluble in organic solvents such as DMSO and THF. Insoluble in water. | [3][4] |

| CAS Number | 305832-67-1 | [5] |

Hazard Identification and Classification

This compound is classified as hazardous.[6] Understanding its potential health effects and physical hazards is fundamental to its safe handling.

| Hazard Classification | Category | GHS Hazard Statement |

| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed |

| Acute Dermal Toxicity | Category 4 | H312: Harmful in contact with skin |

| Acute Inhalation Toxicity | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |

Source:[6]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to minimize exposure risk.

| Protection Type | Specification |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |

| Hand Protection | Wear appropriate protective gloves (e.g., Nitrile rubber) and clothing to prevent skin exposure. |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A full-face supplied air respirator is recommended for emergencies or instances where the exposure levels are not known. |

| Body Protection | Wear appropriate protective clothing to prevent skin exposure. |

Source:[6]

Safe Handling and Storage Protocols

Due to its sensitivity to air and light, specific handling and storage procedures are required.[6]

| Condition | Recommendation |

| Ventilation | Handle in a well-ventilated area, preferably in a chemical fume hood. |

| Inert Atmosphere | For prolonged storage or handling of larger quantities, use of an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation. |

| Light Exposure | Store in a light-resistant container and avoid direct exposure to light. |

| Temperature | Store in a cool, dry place. For long-term storage, refrigeration is recommended to minimize degradation.[7] |

| Moisture | Keep container tightly closed to prevent moisture absorption, which can lead to hydrolysis and decomposition.[7] |

| Incompatible Materials | Strong oxidizing agents, strong acids.[4] |

Experimental Protocol: General Handling of Air and Light Sensitive this compound

Disclaimer: This is a general protocol for handling air and light-sensitive boronic acids. Researchers should adapt it based on their specific experimental setup and risk assessment.

-

Preparation:

-

Ensure a clean and dry work area, preferably within a certified chemical fume hood.

-

Gather all necessary PPE and ensure it is in good condition.

-

Prepare an inert atmosphere within the handling apparatus (e.g., Schlenk line or glove box) by purging with dry nitrogen or argon.[8]

-

-

Dispensing:

-

Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

-

If using a Schlenk line, perform all transfers under a positive pressure of inert gas.

-

Use clean, dry spatulas and glassware for dispensing the solid.

-

Weigh the required amount of the compound quickly and efficiently to minimize exposure to the atmosphere.

-

For transfers of solutions, use dry, gas-tight syringes that have been purged with an inert gas.[9]

-

-

Reaction Setup:

-

Add the dispensed this compound to the reaction vessel under a counterflow of inert gas.

-

If the reaction is to be performed in solution, use anhydrous solvents that have been properly degassed.

-

Wrap the reaction vessel in aluminum foil or use amber glassware to protect it from light.

-

-

Post-Handling:

-

Tightly seal the container of this compound, preferably under an inert atmosphere, before returning it to storage.

-

Clean any contaminated glassware and surfaces promptly.

-

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Experimental Protocol: Spill Cleanup for Boronic Acids

Disclaimer: This is a general protocol for boronic acid spills. Procedures should be adapted based on the scale of the spill and the specific hazards of the material.

-

Immediate Response:

-

Evacuate non-essential personnel from the immediate area.

-

Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, and you are not trained to handle it, evacuate and call for emergency response.

-

Don the appropriate PPE, including respiratory protection if the material is a dust or if vapors are present.

-

-

Containment:

-

For solid spills, carefully sweep or scoop the material to avoid generating dust. Place it into a suitable, labeled container for hazardous waste.

-

For liquid spills (solutions containing the boronic acid), contain the spill by diking with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[10]

-

-

Decontamination:

-

Wipe the spill area with a cloth dampened with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residue. Collect the cloth and solvent as hazardous waste.[11]

-

For a more thorough decontamination, a basic wash (e.g., with a dilute sodium bicarbonate solution) can be used to convert residual boronic acid into a more water-soluble boronate salt.[11]

-

Follow the basic wash with a water rinse. All rinsates should be collected as liquid hazardous waste.[11]

-

-

Final Steps:

-

Place all contaminated materials (absorbents, gloves, etc.) into a sealed, labeled container for hazardous waste disposal.

-

Wash the affected area with soap and water.

-

Report the spill to the appropriate safety personnel.

-

Visual Logical Workflows

The following diagrams illustrate the key logical workflows for the safe handling and storage, and spill response for this compound.

Caption: Workflow for Safe Handling and Storage.

Caption: Decision Tree for Spill Response.

References

- 1. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]

- 2. This compound | C5H4BNO2S | CID 4198743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 884507-57-5 | Chemical Properties, Safety, Uses & Supplier China [chemheterocycles.com]

- 4. researchgate.net [researchgate.net]

- 5. qmul.ac.uk [qmul.ac.uk]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]

- 9. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 10. ehs.gatech.edu [ehs.gatech.edu]

- 11. benchchem.com [benchchem.com]

Methodological & Application